molecular formula C11H16ClNO2 B1324904 Methyl 4-(3-aminopropyl)benzoate hydrochloride CAS No. 74733-37-2

Methyl 4-(3-aminopropyl)benzoate hydrochloride

Cat. No.: B1324904
CAS No.: 74733-37-2
M. Wt: 229.7 g/mol
InChI Key: HBECMWBQBLMLDP-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.709 g/mol . It is a hydrochloride salt form of methyl 4-(3-aminopropyl)benzoate, which is often used in various chemical and biological research applications.

Scientific Research Applications

Methyl 4-(3-aminopropyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

“Methyl 4-(3-aminopropyl)benzoate hydrochloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and get medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-aminopropyl)benzoate hydrochloride typically involves the esterification of 4-(3-aminopropyl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to optimize the reaction efficiency and yield. Purification steps such as crystallization or recrystallization are employed to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminopropyl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(3-aminopropyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-aminopropyl)benzoate hydrochloride is unique due to its specific alkyl chain length and ester group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 4-(3-aminopropyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,2-3,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBECMWBQBLMLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-37-2
Record name Benzoic acid, 4-(3-aminopropyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74733-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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